molecular formula C8H18S B146175 Isobutyl sulfide CAS No. 592-65-4

Isobutyl sulfide

Cat. No.: B146175
CAS No.: 592-65-4
M. Wt: 146.3 g/mol
InChI Key: CMWSRWTXVQLHNX-UHFFFAOYSA-N
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Description

Isobutyl sulfide, also known as dithis compound, is an organic compound with the molecular formula C8H18S. It is a sulfide derivative characterized by the presence of sulfur atoms bonded to isobutyl groups. This compound is commonly used in various industrial applications due to its unique chemical properties .

Scientific Research Applications

Isobutyl sulfide has a wide range of applications in scientific research:

Future Directions

The future directions of isobutyl sulfide and similar compounds could involve further studies on their synthesis, properties, and potential applications . Additionally, research could focus on their roles in various chemical reactions and their impacts on different industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction between isobutyl halides and sodium sulfide. This reaction follows an S_N2 mechanism, where the nucleophilic sulfide ion attacks the electrophilic carbon atom of the isobutyl halide, resulting in the formation of isobutylsulfide .

Industrial Production Methods

In industrial settings, isobutylsulfide is often produced through the reaction of isobutyl alcohol with hydrogen sulfide in the presence of a catalyst. This method is preferred due to its efficiency and cost-effectiveness. The reaction typically occurs at elevated temperatures and pressures to ensure a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Isobutyl sulfide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of isobutylsulfide can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of isobutylsulfide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins containing thiol groups, leading to the formation of disulfide bonds. This interaction can modulate the activity of these biomolecules, resulting in various physiological effects. Additionally, isobutylsulfide can undergo metabolic transformations, leading to the formation of reactive sulfur species that can further interact with cellular components .

Comparison with Similar Compounds

Isobutyl sulfide can be compared with other similar compounds such as ethyl this compound and butyl this compound. These compounds share similar structural features but differ in their alkyl substituents. The unique properties of isobutylsulfide, such as its specific reactivity and interaction with biological targets, make it distinct from its analogs .

List of Similar Compounds

Is there anything else you would like to know about isobutylsulfide?

Properties

IUPAC Name

2-methyl-1-(2-methylpropylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWSRWTXVQLHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060465
Record name Propane, 1,1'-thiobis[2-methyl-
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Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-65-4
Record name 1,1′-Thiobis[2-methylpropane]
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Record name Isobutyl sulfide
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Record name Isobutyl sulfide
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Record name Propane, 1,1'-thiobis[2-methyl-
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Record name Propane, 1,1'-thiobis[2-methyl-
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Record name Isobutyl Sulfide
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Record name ISOBUTYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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